1-Undecanoylhexamethylenimine
Description
1-Undecanoylhexamethylenimine is a synthetic organic compound hypothesized to consist of a hexamethylenimine (a six-membered azacyclohexane ring) backbone acylated with an undecanoyl (C11H21CO-) group. Key features include:
- Applications: Likely used in surfactants, polymer additives, or pharmaceutical intermediates, similar to other long-chain amines and acylated heterocycles.
Properties
CAS No. |
46996-55-8 |
|---|---|
Molecular Formula |
C17H33NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)undecan-1-one |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-11-14-17(19)18-15-12-9-10-13-16-18/h2-16H2,1H3 |
InChI Key |
RIONGNNVXWRVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Undecanoylhexamethylenimine can be synthesized through a series of chemical reactions. One common method involves the reaction of undecanoyl chloride with hexamethylenimine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as distillation and crystallization are employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Undecanoylhexamethylenimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-Undecanoylhexamethylenimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-undecanoylhexamethylenimine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Molecular Structure and Physicochemical Properties
Notes:
- Compared to 1-Undecanamine, the acylation of the nitrogen in this compound reduces basicity, similar to how dimethylation in Dimethyl Lauryl Amine lowers reactivity .
Thermal and Solubility Data
Key Observations :
- The acyl group in this compound likely reduces hydrophobicity compared to Dimethyl Lauryl Amine, as seen in the lower estimated LogP .
- Undecylcyclohexane lacks polar groups, resulting in negligible water solubility, whereas this compound may form weak hydrogen bonds .
Contrasts :
- This compound is expected to be less volatile than Hexamethylene Diisocyanate (CAS 822-06-0), a related compound with severe respiratory hazards due to isocyanate groups .
- Unlike Undecane (CAS 1120-21-4), which lacks functional groups, the acylated imine structure may introduce reactivity requiring specialized handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
